molecular formula C13H14N2O3 B2855069 ethyl 2-amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate CAS No. 379726-62-2

ethyl 2-amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No. B2855069
CAS RN: 379726-62-2
M. Wt: 246.266
InChI Key: XBKXRZAFZYJPRC-UHFFFAOYSA-N
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Description

“Ethyl 2-amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate” is a chemical compound with the molecular formula C13H14N2O3 and a molecular weight of 246.26 . It’s used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 13 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . Further structural analysis would require more specific data or computational modeling.


Physical And Chemical Properties Analysis

The predicted melting point of “this compound” is 160.50° C, and its predicted boiling point is approximately 433.5° C at 760 mmHg . The compound has a predicted density of approximately 1.3 g/cm^3 and a refractive index of n 20D 1.60 . The predicted pKb value is 3.71 .

Scientific Research Applications

EAPPC has a wide range of scientific research applications. It is used in the synthesis of heterocyclic compounds, polymers, and pharmaceuticals. It is also used in the synthesis of organic compounds, such as amino acids, peptides, and nucleosides. Additionally, it is used in the synthesis of polymers for use in medical and industrial applications.

Mechanism of Action

EAPPC is a heterocyclic compound that is composed of a five-membered ring containing two nitrogen atoms and two oxygen atoms. The structure of EAPPC allows it to act as a nucleophile in a variety of organic reactions. The reaction of EAPPC with an electrophile produces a new product that is formed through a nucleophilic substitution reaction.
Biochemical and Physiological Effects
EAPPC is not known to have any direct biochemical or physiological effects. However, compounds synthesized using EAPPC may have various biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

EAPPC is a versatile reagent that has a variety of uses in organic synthesis. It is relatively stable and can be stored for long periods of time without significant degradation. Additionally, it is relatively inexpensive and widely available. However, EAPPC is a highly reactive compound and must be handled with care. It should be used in a well-ventilated area and should not be exposed to high temperatures or open flames.

Future Directions

There are a number of potential future directions for research involving EAPPC. These include further exploration of the synthesis of heterocyclic compounds, polymers, and pharmaceuticals; the development of new methods for the synthesis of organic compounds; and the exploration of new applications for EAPPC in medical and industrial applications. Additionally, further research could be conducted on the biochemical and physiological effects of compounds synthesized using EAPPC.

Synthesis Methods

EAPPC is typically synthesized through a reaction of ethyl pyrrole-3-carboxylate and 2-amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole in the presence of an acid catalyst. The reaction proceeds through a nucleophilic substitution reaction, with the ethyl pyrrole-3-carboxylate acting as the nucleophile and the 2-amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole acting as the electrophile. The reaction can be performed in either an aqueous or organic solvent, with the solvent chosen depending on the desired product.

properties

IUPAC Name

ethyl 5-amino-2-oxo-1-phenyl-3H-pyrrole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-2-18-13(17)10-8-11(16)15(12(10)14)9-6-4-3-5-7-9/h3-7H,2,8,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBKXRZAFZYJPRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=O)C1)C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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